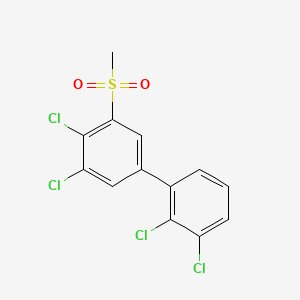
3-Methylsulfonyl-2',3',4,5-tetrachlorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms They are known for their environmental persistence, bioaccumulation, and potential adverse health effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl typically involves the chlorination of biphenyl followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The process requires careful control of temperature and reaction time to ensure the desired substitution pattern on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the molecule, potentially forming hydroxylated derivatives.
Reduction: This can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and various substituted biphenyl derivatives.
Applications De Recherche Scientifique
3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions and environmental conditions.
Biology: Researchers investigate its effects on biological systems, including its metabolism and potential toxicity.
Medicine: Studies focus on its potential as a biomarker for exposure to PCBs and its role in disease mechanisms.
Industry: It is used in the development of materials with specific chemical properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl involves its interaction with cellular enzymes and receptors. It can be metabolized by cytochrome P-450 enzymes to form hydroxylated and methylsulfonyl metabolites. These metabolites can bind to and activate or inhibit various molecular targets, leading to changes in cellular function and potentially toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,4,4’-Tetrachlorobiphenyl: Another PCB derivative with a similar structure but without the methylsulfonyl group.
2,3,4,4’-Tetrachlorobiphenyl: Differing in the position of chlorine atoms, this compound has distinct chemical and biological properties.
Uniqueness
3-Methylsulfonyl-2’,3’,4,5-tetrachlorobiphenyl is unique due to the presence of the methylsulfonyl group, which influences its chemical reactivity and biological interactions. This functional group can enhance its persistence in the environment and its potential to bioaccumulate in living organisms.
Propriétés
Numéro CAS |
104085-96-3 |
|---|---|
Formule moléculaire |
C13H8Cl4O2S |
Poids moléculaire |
370.1 g/mol |
Nom IUPAC |
1,2-dichloro-5-(2,3-dichlorophenyl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)11-6-7(5-10(15)13(11)17)8-3-2-4-9(14)12(8)16/h2-6H,1H3 |
Clé InChI |
KUVAXBNZGWQBGY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C(=CC(=C1)C2=C(C(=CC=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


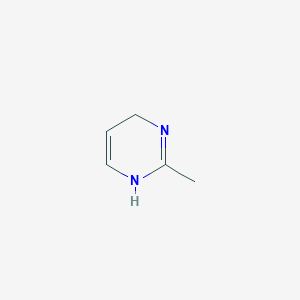
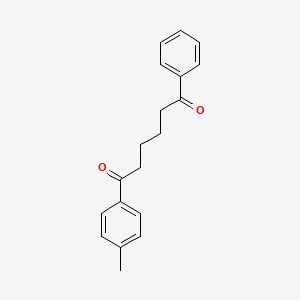
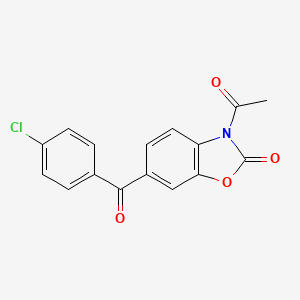
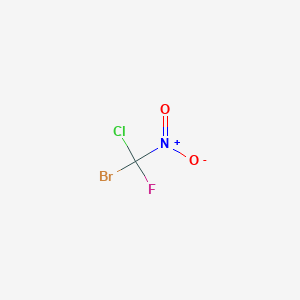
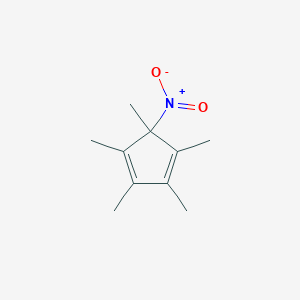
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
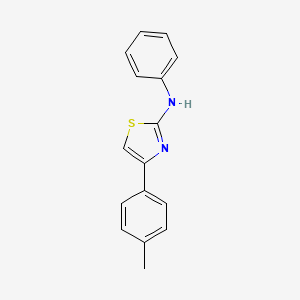

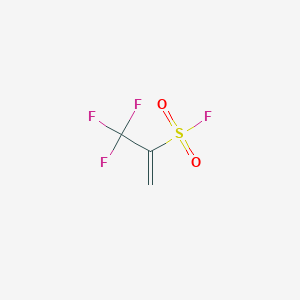
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)

![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

